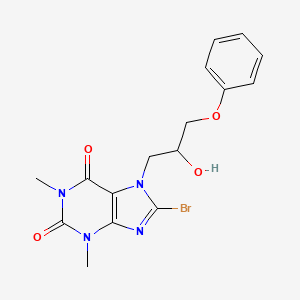

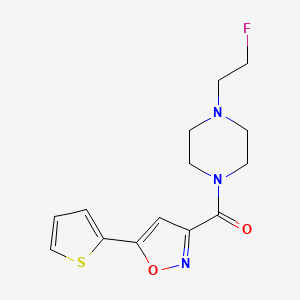

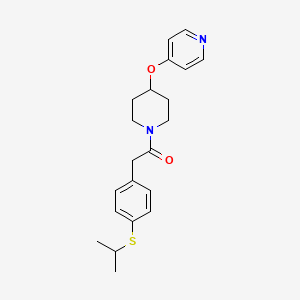

1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a complex molecule that is synthesized through a multi-step process, and its mechanism of action is not yet fully understood.

Scientific Research Applications

Stereospecific Synthesis

Stereoselective synthesis methodologies, such as the creation of cis and trans 2,3-disubstituted pyrrolidines and piperidines, utilize intramolecular conjugate addition techniques. This approach involves N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones, where variations in the starting materials (alcohols vs. OTIPS derivatives) significantly impact the selectivity of the cis and trans products. This strategy is crucial for the development of compounds with specific stereochemical configurations, essential for their biological activity and interaction with biological targets (Carretero, Arrayás, & Gracia, 1996).

Hydrogen-Bonding Patterns

Investigations into the hydrogen-bonding patterns of compounds similar to 1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol have revealed intricate intra- and intermolecular interactions. These studies highlight the structural significance of hydrogen bonding in stabilizing the molecular conformation and potentially influencing the compound's reactivity and interaction with biological molecules. Such insights are critical for understanding the compound's behavior in complex systems (Balderson, Fernandes, Michael, & Perry, 2007).

Asymmetric Syntheses

The direct asymmetric synthesis of functionalized pyrrolidines and piperidines, using chiral sulfur ylides reacting with hemiaminals, represents a significant advancement in the synthesis of stereochemically complex molecules. This methodology provides a direct route to obtain high enantioselectivity in the synthesis of these heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development (Kokotos & Aggarwal, 2006).

Antimicrobial Activity

The development of new heterocyclic compounds based on sulfonamide frameworks has shown promise in antimicrobial applications. Synthesis approaches leading to novel structures have been explored, aiming to enhance antimicrobial efficacy against a range of microbial strains. This line of research is crucial for addressing the growing concern over antimicrobial resistance and the need for new therapeutic agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

CCR5 Receptor Antagonists

Research into 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists has explored modifications to the arylpropylpiperidine side chains. These modifications aim to achieve a balance between antiviral potency and pharmacokinetic properties. The CCR5 receptor is a critical target in the development of therapies for HIV-1 infection, making this research area highly relevant for therapeutic advancements (Lynch et al., 2003).

properties

IUPAC Name |

1-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3S/c16-14-3-1-2-4-15(14)22(20,21)18-9-5-12(6-10-18)17-8-7-13(19)11-17/h1-4,12-13,19H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWDOXNHNQVSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2916723.png)

![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2916735.png)

![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916737.png)

![Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate](/img/structure/B2916739.png)